molecular formula C13H11ClN2O B143922 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile CAS No. 276863-95-7

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Cat. No.: B143922
CAS No.: 276863-95-7
M. Wt: 246.69 g/mol
InChI Key: DFORIOBMTPKWPE-UHFFFAOYSA-N
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Description

3-(4-chlorobutan

Biological Activity

3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor in the synthesis of the antidepressant Vilazodone. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃ClN₂
  • Molecular Weight : 232.71 g/mol
  • Appearance : White to off-white solid
  • Solubility : Moderate solubility in organic solvents like dimethylformamide

The compound features an indole ring linked to a chlorobutanoyl group and a carbonitrile functional group, contributing to its unique pharmacological properties.

Biological Activity

This compound exhibits biological activity primarily through its role as an intermediate in the synthesis of Vilazodone. Research indicates that it acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at serotonin receptors, which are critical for mood regulation.

Inhibition of Cytochrome P450 Enzymes

The compound has shown inhibition against various cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential drug-drug interactions that could influence the pharmacokinetics of co-administered medications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Refluxing with Aluminum Chloride : A common method involves reacting 5-cyanoindole with 4-chlorobutyl chloride in the presence of aluminum chloride under controlled temperatures.
  • Use of Solvents : Various solvents such as THF (tetrahydrofuran) and dichloromethane are employed to facilitate reactions and purify products .

Study on Residual Solvents

A recent study validated an analytical method for estimating residual dichloromethane in Vilazodone and its intermediates, including this compound. The study confirmed the method's sensitivity and accuracy, which is essential for regulatory compliance in pharmaceutical manufacturing .

Pharmacological Comparisons

Compound NameStructureUnique Features
This compoundStructureIntermediate for Vilazodone; selective serotonin reuptake inhibitor
VilazodoneStructureApproved antidepressant; combines serotonin reuptake inhibition with receptor agonism
3-(4-Methylbutyl)-1H-indole-5-carbonitrileStructureVariation with methyl substitution; different pharmacological profile

This table highlights the significance of this compound as an intermediate that influences serotonergic systems.

Properties

IUPAC Name

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFORIOBMTPKWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436934
Record name 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276863-95-7
Record name 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As per the process described in the JMC Article, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is prepared by reacting 5-cyanoindole with 4-chlorobutyryl chloride in the presence of isobutyl-AlCl2 to produce 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, which is then subjected to selective desoxygenation of the keto function with sodium bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al) to produce the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
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Synthesis routes and methods II

Procedure details

Aluminium chloride (82.44 g) was added to dichloromethane (350 ml) under stifling at 25-30° C. The resulting mass was cooled to 0-5° C., followed by drop-wise addition of 4-chlorobutyryl chloride (87.5 g) for 30-45 minutes at 0° C. and then stirring for 5 minutes at the same temperature. A solution of 5-cyanoindole (50 g) in dichloromethane (350 ml) was added drop-wise to the resulting mass at 0-5° C. within 1-2 hours, followed by stirring for 30 minutes at the same temperature. The temperature of the reaction mass was gradually increased to 25-30° C., followed by stirring for 12-16 hours at the same temperature. The reaction mass was slowly poured into crushed ice (420 g) with slow stirring, the resulting mixture was cooled to 0-5° C. and then stirred for 1 hour at the same temperature. The separated solid was filtered, washed the material subsequently with dichloromethane (2×85 ml) and water (2×85 ml) and then dried at 25-30° C. to produce a solid material (Dry weight: 93 g). The resulting solid was dissolved in ethyl acetate (4000 ml) at 50-55° C., followed by the addition of activated carbon (5 g) and then stifling the mixture for 5 minutes at the same temperature. The resulting mass was filtered through celite bed and washed the bed with hot ethyl acetate (100 ml). The resulting filtrate was initially cooled to 25-30° C. and further cooled to 0-5° C., followed by stirring the mass for 1 hour at the same temperature. The separated solid was filtered, washed with chilled ethyl acetate (100 ml) and then dried the material at 50-55° C. until constant weight to produce 65 g of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (Purity by HPLC: 99.2%; Yield: 74.8%).
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Synthesis routes and methods III

Procedure details

According to U.S. Pat. No. 5,418,237 (hereinafter referred to as the '237 patent) & the Research Article ‘Drugs of the Future 2001, 26(3), 247’, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is prepared by reacting 5-cyanoindole with 4-chlorobutyryl chloride to give 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, which then reduced with diborane to produce the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
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Synthesis routes and methods IV

Procedure details

In the second reaction line is schematically illustrated the synthesis of the intermediate 3-(4-chloro-1-hydroxy-butyl)-1H-indol-5-carbonitrile of Formula (I) through the condensing of indol-5-carbonitrile with 4-chlorobutyrylchloride to give 3-(4-chlorobutyryl)-1H-indol-5-carbonitrile, which is reduced with sodium borohydride, to give 3-(4-chloro-1-hydroxy-butyl)-1H-indol-5-carbonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile from 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile?

A1: The research paper highlights several advantages of employing a continuous flow process using a continuous stirred tank reactor (CSTR) for this specific chemical transformation []:

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